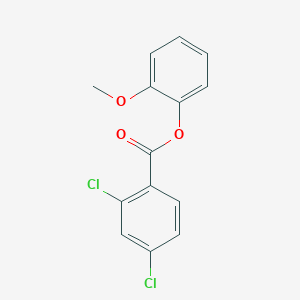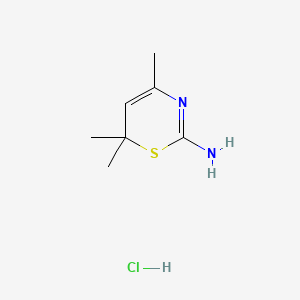
2-methoxyphenyl 2,4-dichlorobenzoate
Overview
Description
2-Methoxyphenyl 2,4-dichlorobenzoate is an organic compound with the molecular formula C14H10Cl2O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by methoxy and dichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyphenyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 2-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyphenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, leading to the formation of 2-formylphenyl 2,4-dichlorobenzoate.
Reduction Reactions: The ester bond can be reduced to form the corresponding alcohol and carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: The major product is 2-formylphenyl 2,4-dichlorobenzoate.
Reduction: The major products are 2-methoxyphenol and 2,4-dichlorobenzoic acid.
Scientific Research Applications
2-Methoxyphenyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and the effects of various substituents on biological activity.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxyphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dichloro substituents influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl 2,4-dichlorobenzoate: Similar structure but with the methoxy group at a different position.
2-Methoxyphenyl 3,4-dichlorobenzoate: Similar structure but with the chlorine atoms at different positions.
2-Methoxyphenyl 2,4-dichlorophenylacetate: Similar structure but with an acetate group instead of a benzoate group.
Uniqueness
2-Methoxyphenyl 2,4-dichlorobenzoate is unique due to the specific positioning of the methoxy and dichloro groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications where these properties are advantageous.
Properties
IUPAC Name |
(2-methoxyphenyl) 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-18-12-4-2-3-5-13(12)19-14(17)10-7-6-9(15)8-11(10)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAOZWXWZNQVBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4543787.png)

![1-methyl-5-[({1-methyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4543800.png)
![4-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B4543808.png)
![propyl 4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4543812.png)
![N-[2-(3-methylphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4543817.png)

![(E)-1-(4-chlorophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B4543829.png)
![1-[4-(4-methylphenoxy)butyl]piperidine](/img/structure/B4543832.png)
![2-(2,2-dimethylpropanoyl)-3-(4-methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylonitrile](/img/structure/B4543840.png)
![6-(1-pyrrolidinyl)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B4543871.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B4543882.png)
![4,4-Dimethyl-15-methylsulfanyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),14-pentaene-13-thione](/img/structure/B4543894.png)
